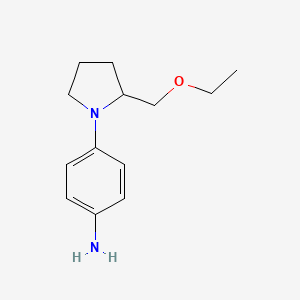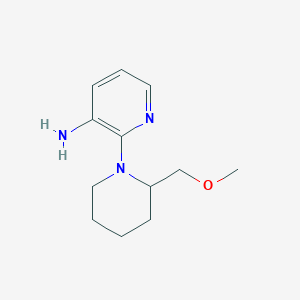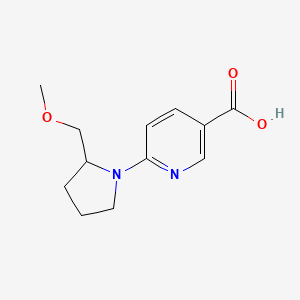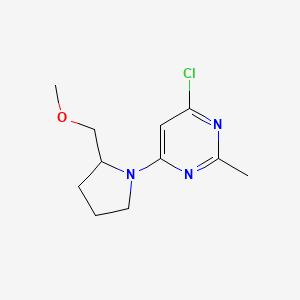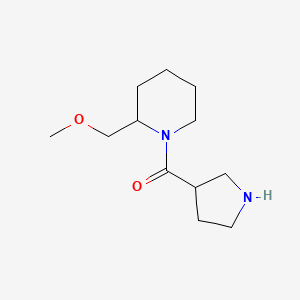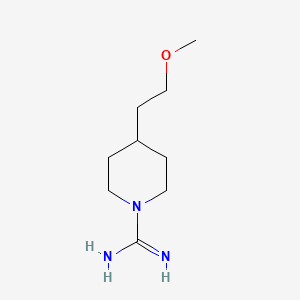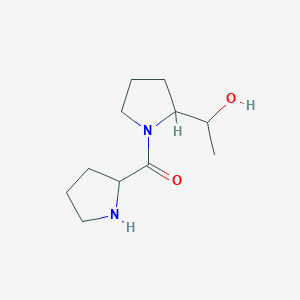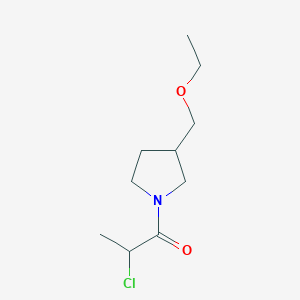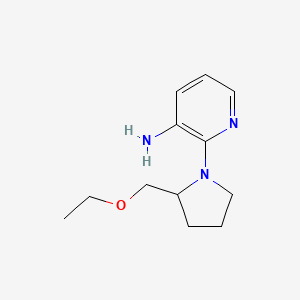
2-(2-(エトキシメチル)ピロリジン-1-イル)ピリジン-3-アミン
説明
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
治療の可能性
イミダゾールを含む化合物は、5員環の複素環構造であり、幅広い化学的および生物学的特性を示すことが知られています . これらの化合物は、新規薬物の開発に用いられており、抗菌、抗マイコバクテリア、抗炎症、抗腫瘍、抗糖尿病、抗アレルギー、解熱、抗ウイルス、抗酸化、抗アメーバ、抗寄生虫、抗真菌、および潰瘍形成などのさまざまな生物学的活性を示しています .
創薬
ピロリジン環は、5員環構造であり、医薬品化学者によって人間の病気の治療のための化合物を得るために広く使用されています . ピロリジン環は、sp3-混成によりファーマコフォア空間を効率的に探査することを可能にし、分子の立体化学に寄与し、環の非平面性による3次元的なカバレッジを増加させます .
コラーゲン合成の阻害
“2-(2-(エトキシメチル)ピロリジン-1-イル)ピリジン-3-アミン”と類似の化合物は、肝線維症のさまざまなモデルにおいてコラーゲン合成を阻害することが判明しています . これは、肝硬変や線維症性疾患などの過剰なコラーゲン沈着を特徴とする疾患の治療に潜在的に有用となる可能性があります .
κ-オピオイド受容体アンタゴニスト
“2-(2-(エトキシメチル)ピロリジン-1-イル)ピリジン-3-アミン”と構造的に類似した化合物、2-メチル-N-((2′-(ピロリジン-1-イルスルホニル)ビフェニル-4-イル)メチル)プロパン-1-アミン(PF-04455242)は、新規κ-オピオイド受容体(KOR)アンタゴニストであることが判明しました . これは、 “2-(2-(エトキシメチル)ピロリジン-1-イル)ピリジン-3-アミン”は、同様の特性を持つ可能性があり、KOR拮抗作用が有益な状態の治療に使用できることを示唆しています .
作用機序
Target of Action
For example, pyrrolidine derivatives have been found to show significant pharmacological activity, acting as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .
Mode of Action
The pyridine ring is a basic aromatic heterocycle that can participate in π-π stacking interactions and hydrogen bonding, which could influence its interaction with biological targets .
Biochemical Pathways
Without specific information on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Compounds containing pyrrolidine and pyridine structures have been found to inhibit a wide range of enzymes, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
For example, the pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Without specific studies on this compound, it’s difficult to determine the exact molecular and cellular effects of its action. Compounds containing pyrrolidine and pyridine structures have been found to have antioxidative and antibacterial properties .
生化学分析
Biochemical Properties
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolidine derivatives, including 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine, have been shown to modulate the activity of enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, and endothelin-converting enzyme 1 . These interactions often involve binding to the active sites of these enzymes, leading to inhibition or activation of their catalytic functions .
Cellular Effects
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can lead to changes in cell signaling pathways, ultimately affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit phosphodiesterase type 5 by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyrrolidine derivatives can undergo degradation under certain conditions, which can affect their long-term efficacy and safety . Additionally, long-term exposure to 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation in different cellular compartments, influencing its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can exert its effects on cellular metabolism and signaling pathways .
特性
IUPAC Name |
2-[2-(ethoxymethyl)pyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-16-9-10-5-4-8-15(10)12-11(13)6-3-7-14-12/h3,6-7,10H,2,4-5,8-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCDJYLCPATDKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



